molecular formula C11H13NO3 B13684167 2-Ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one

2-Ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B13684167
M. Wt: 207.23 g/mol
InChI Key: GOOWTDMPEGDDQL-UHFFFAOYSA-N
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Description

2-Ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the benzoxazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

2-Ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-ethyl-8-methoxy-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H13NO3/c1-3-8-11(13)12-7-5-4-6-9(14-2)10(7)15-8/h4-6,8H,3H2,1-2H3,(H,12,13)

InChI Key

GOOWTDMPEGDDQL-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2=C(O1)C(=CC=C2)OC

Origin of Product

United States

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